Unii-SL7fad899C
Description
Unii-SL7fad899C is a ¹³C-labeled compound synthesized for applications in isotopic tracing, metabolic studies, and advanced analytical chemistry. The synthesis of such compounds typically involves stringent protocols to ensure isotopic purity, structural integrity, and reproducibility, as outlined in chemical synthesis guidelines .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
UMSHXRVBYUKRDF-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Analytical Validation
Consistent with best practices for novel compounds, Unii-SL7fad899C would require rigorous analytical validation, including:
- ¹H/¹³C NMR : To confirm isotopic enrichment and structural fidelity.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass and isotopic purity .
- Elemental Analysis : To ensure stoichiometric accuracy.
Comparatively, ¹³C-glucose and ¹³C-acetate are validated using similar techniques, but their well-established synthetic pathways reduce the need for extensive characterization in subsequent studies .
Application-Specific Performance
- Metabolic Studies : this compound may offer advantages in tracking specific biochemical pathways, depending on its labeled position. For example, ¹³C-glucose is preferred for glycolysis studies, while ¹³C-acetate targets lipid metabolism.
- Stability : Isotopic stability under physiological conditions is critical. This compound’s performance would need benchmarking against compounds like ¹³C-palmitate, which exhibits high stability in lipid tracers.
Research Findings and Limitations
Key Insights
- Synthetic Reproducibility : The use of standardized protocols (e.g., consistent protecting groups and reaction conditions) is essential for scaling this compound production .
- Data Consistency : Adherence to guidelines for reporting experimental details (e.g., reaction volumes, purification steps) ensures reproducibility across studies .
Gaps in Evidence
- No direct structural or spectroscopic data for this compound are available in the provided sources.
- Comparative performance metrics (e.g., isotopic decay rates, tracer efficiency) remain hypothetical without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
